molecular formula C10H9N3O B112792 2-Amino-4-hydroxy-6-phenylpyrimidine CAS No. 56741-94-7

2-Amino-4-hydroxy-6-phenylpyrimidine

Cat. No.: B112792
CAS No.: 56741-94-7
M. Wt: 187.2 g/mol
InChI Key: KXYGHDWFGFZJPJ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including reactions with amidines and saturated ketones under Cu-catalysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and substitutions .

Scientific Research Applications

Antiviral Activity

2-Amino-4-hydroxy-6-phenylpyrimidine derivatives exhibit significant antiviral activity, particularly against herpes viruses and retroviruses, including HIV. This activity is most pronounced in O(6)-isomers of the compound, which have been shown to inhibit the replication of these viruses effectively (Holý et al., 2002).

Synthetic Methodologies

New synthetic methodologies have been developed for derivatives of this compound. These methodologies include microwave-assisted synthetic schemes, providing an environmentally friendly and efficient approach for synthesizing these compounds, often used in pharmacological research (Karati et al., 2022).

Anti-Cancer Properties

Several derivatives of this compound have shown potential in cancer research. For example, complexes of 6-amino-4-hydroxy-2-thiopyrimidine have demonstrated anticancer activity against specific cancer cell lines, suggesting their possible use in the development of cancer therapies (Elsayed et al., 2012).

Antimicrobial Activity

Pyrimidine derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Gupta et al., 2014).

Catalytic Applications

The compound has been used in studies involving catalysis, such as in the oxidation of related pyrimidines. These studies contribute to understanding the chemical properties and reactivity of pyrimidine derivatives (Meenakshisundaram et al., 2007).

Safety and Hazards

Some pyrimidines may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-amino-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGHDWFGFZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205305
Record name 4(1H)-Pyrimidinone, 2-amino-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-94-7
Record name 4(1H)-Pyrimidinone, 2-amino-6-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56741-94-7
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Record name 56741-94-7
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Record name 4(1H)-Pyrimidinone, 2-amino-6-phenyl-
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Record name 2-amino-6-phenylpyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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